2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-19-8-12-29(13-9-19)23-24(28-11-10-27-23)35-21-6-4-20(5-7-21)25(32)30-14-16-31(17-15-30)26(33)22-3-2-18-34-22/h2-7,10-11,18-19H,8-9,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEJSDTZWFGXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with 4-hydroxyphenyl pyrazine to form the final compound. The reaction conditions usually involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and substituted pyrazine compounds.
Scientific Research Applications
2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine involves its interaction with various molecular targets and pathways. The compound is known to inhibit the growth of certain bacteria by interfering with their cell wall synthesis. It binds to specific enzymes involved in the biosynthesis of the bacterial cell wall, thereby preventing the bacteria from proliferating.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements are compared to analogs from the evidence:
| Compound Name / ID | Core Structure | Piperazine Modification | Key Substituents | Biological Target/Activity |
|---|---|---|---|---|
| Target Compound | Pyrazine | Furan-2-carbonyl-piperazine-1-carbonyl | 4-Methylpiperidin-1-yl, phenoxy | N/A (Theoretical) |
| 4-[4-Fluoro-3-(piperazine-1-carbonyl)benzyl]phthalazin-1(2H)-one | Phthalazinone | Piperazine-1-carbonyl | 4-Fluorobenzyl | PARP-1/2 inhibition (IC₅₀ < 10 nM) |
| 1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl})pyrrolidin-2-one | Pyrrolidinone | Piperazine-1-carbonyl | Trifluoromethylphenyl, methoxyphenyl | Not specified (structural analog) |
| Sch-417690 (Compound 30) | Piperidine | Piperazine-1-carbonyl | Trifluoromethylphenyl, methoxymethyl | CCR5 antagonist (HIV-1 entry inhibition) |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (Compound 16) | Methanone | Piperazine-1-carbonyl | 4-Fluorobenzyl, 2,4-difluorophenyl | Kinase inhibition (theoretical) |
| KU-0059436 (AZD2281) | Phthalazinone | Cyclopropanecarbonyl-piperazine | 4-Fluorobenzyl | PARP-1/2 inhibition (IC₅₀ = 1–10 nM) |
Key Observations :
- The piperazine-1-carbonyl motif is common in PARP inhibitors (e.g., ) and receptor antagonists (e.g., ).
- The target compound’s furan-2-carbonyl group is unique compared to cyclopropanecarbonyl () or aryl-carbonyl substituents ().
Predicted PK Properties for Target Compound :
- Lipophilicity: The furan and pyrazine groups may reduce logP compared to phthalazinone-based PARP inhibitors.
- Bioavailability : The 4-methylpiperidin-1-yl group (as in ) could enhance blood-brain barrier penetration.
Clinical and Preclinical Relevance
Biological Activity
The compound 2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- A pyrazine core.
- A phenoxy group linked to a piperazine moiety.
- A furan-2-carbonyl substituent.
This complex structure suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains. The specific compound has been evaluated for its efficacy against Mycobacterium tuberculosis, demonstrating promising results in preliminary assays.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| 6a | Mycobacterium tuberculosis | 1.35 | |
| 6e | Mycobacterium tuberculosis | 40.32 | |
| S10 | Staphylococcus aureus | 15.62 |
Antitumor Activity
In vitro studies have also assessed the antitumor potential of similar compounds. The compound's structural features may enhance its ability to inhibit cancer cell proliferation.
Case Study:
A study evaluating a series of pyrazine derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the piperazine and pyrazine rings can significantly influence potency and selectivity.
Key Findings:
- Piperazine Modifications : Altering substituents on the piperazine ring has shown to impact binding affinity to target proteins.
- Furan Substituent : The presence of the furan moiety enhances lipophilicity, potentially improving cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
